molecular formula C13H12N2O B11892131 2-Ethoxy-6-methylquinoline-3-carbonitrile

2-Ethoxy-6-methylquinoline-3-carbonitrile

Cat. No.: B11892131
M. Wt: 212.25 g/mol
InChI Key: JKWNVEYYAYDYQH-UHFFFAOYSA-N
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Description

2-Ethoxy-6-methylquinoline-3-carbonitrile (CAS 459845-32-0) is an organic compound with the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol . This compound belongs to the quinoline-3-carbonitrile family, a scaffold recognized in medicinal chemistry for its significant research value, particularly in the development of novel antibacterial agents . Scientific studies on related derivatives have demonstrated that the quinoline-3-carbonitrile core can exhibit promising activity against both Gram-positive and Gram-negative bacterial strains by interacting with the target DNA gyrase, a key enzyme . Furthermore, such compounds often possess favorable physicochemical properties, including compliance with Lipinski's Rule of Five, which suggests good potential for drug-likeness . Calculated physical properties for this compound include a density of approximately 1.167 g/cm³ and a boiling point of around 376.6°C . Researchers utilize this chemical as a key synthetic intermediate in organic synthesis and pharmaceutical research. It is supplied for laboratory research purposes only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and/or purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-ethoxy-6-methylquinoline-3-carbonitrile

InChI

InChI=1S/C13H12N2O/c1-3-16-13-11(8-14)7-10-6-9(2)4-5-12(10)15-13/h4-7H,3H2,1-2H3

InChI Key

JKWNVEYYAYDYQH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C=C(C=CC2=N1)C)C#N

Origin of Product

United States

Synthetic Methodologies for 2 Ethoxy 6 Methylquinoline 3 Carbonitrile and Analogous Structures

Classical and Modern Strategies for Quinoline (B57606) Core Construction

The synthesis of the quinoline ring system is a well-established field in heterocyclic chemistry, with several foundational methods developed in the late 19th century still in use today. organicreactions.org These reactions, including the Friedländer, Gould-Jacob, Skraup, and Doebner-von Miller syntheses, provide versatile routes to a wide array of substituted quinolines. iipseries.orgnih.gov

Friedländer Condensation and its Variants

The Friedländer synthesis is a straightforward and widely used method for generating quinoline derivatives. wikipedia.org It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde. organic-chemistry.orgjk-sci.com The reaction is typically catalyzed by either an acid or a base and proceeds through an initial condensation followed by a cyclodehydration step. organicreactions.orgresearchgate.net

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition between the two carbonyl-containing reactants, followed by cyclization and elimination of water to form the quinoline ring. The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol-type condensation to yield the final product. wikipedia.org Various catalysts, including iodine, p-toluenesulfonic acid, and various Lewis acids, have been employed to improve the efficiency of this reaction, with some modern variants utilizing microwave irradiation to reduce reaction times. wikipedia.orgorganic-chemistry.orgjk-sci.com

Gould-Jacob Reaction Mechanisms

The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinoline (B1666331) derivatives, starting from an aniline (B41778) and an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. iipseries.orgwikipedia.org The reaction sequence begins with the substitution of the ethoxy group of the malonate by the aniline, forming an anilidomethylenemalonic ester intermediate. wikipedia.org This is followed by a thermal intramolecular cyclization, which is often the rate-limiting step and requires high temperatures. ablelab.eu Subsequent hydrolysis of the ester and decarboxylation leads to the formation of the 4-hydroxyquinoline. wikipedia.orgdrugfuture.com

The mechanism involves a nucleophilic attack from the aniline's nitrogen atom, followed by the elimination of ethanol (B145695) to create the condensation product. wikipedia.org A 6-electron cyclization then occurs, with the loss of another ethanol molecule, to form the quinoline ring system. wikipedia.org This method is particularly useful for synthesizing quinolones, which are important precursors for various pharmaceuticals. iipseries.orgablelab.eu

Skraup and Doebner-von Miller Syntheses

The Skraup synthesis is one of the oldest methods for preparing quinolines, typically yielding the parent quinoline or derivatives with limited substitution patterns. wikipedia.orgnumberanalytics.com The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.orgnumberanalytics.comyoutube.com The aniline then undergoes a Michael addition to the acrolein, and the resulting intermediate cyclizes and is subsequently oxidized to form the quinoline ring. numberanalytics.compharmaguideline.com While effective, the reaction is known for being vigorous. wikipedia.org

The Doebner-von Miller reaction is considered a significant modification of the Skraup synthesis. wikipedia.orgslideshare.net It allows for the synthesis of a broader range of substituted quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. iipseries.orgwikipedia.orgsynarchive.com This approach avoids the in-situ generation of the unsaturated aldehyde from glycerol, providing greater control over the final substitution pattern, particularly at the 2- and 4-positions. nih.gov

Comparison of Classical Quinoline Synthesis Methods
Reaction Name Starting Materials Typical Products Key Features & Conditions
Friedländer Condensation 2-Aminoaryl aldehyde/ketone + Compound with α-methylene group wikipedia.orgorganic-chemistry.orgPolysubstituted quinolines organic-chemistry.orgAcid or base-catalyzed; versatile for various substitution patterns. jk-sci.com
Gould-Jacob Reaction Aniline + Alkoxymethylenemalonic ester iipseries.orgwikipedia.org4-Hydroxyquinolines (Quinolones) wikipedia.orgHigh-temperature thermal cyclization; often requires hydrolysis and decarboxylation. ablelab.eu
Skraup Synthesis Aniline + Glycerol + Oxidizing agent + Sulfuric acid wikipedia.orgpharmaguideline.comUnsubstituted or simply substituted quinolines nih.govVigorous reaction conditions; uses glycerol to form acrolein in situ. wikipedia.orgnumberanalytics.com
Doebner-von Miller Reaction Aniline + α,β-Unsaturated carbonyl compound wikipedia.orgsynarchive.com2- and/or 4-Substituted quinolines nih.govVariation of Skraup synthesis; offers better control over substitution. wikipedia.org

Targeted Synthesis of 2-Ethoxy-6-methylquinoline-3-carbonitrile

The synthesis of the specifically substituted compound, this compound, requires a multi-step approach that combines the formation of the quinoline core with subsequent functionalization. A plausible strategy involves first constructing a 6-methyl-2-oxoquinoline-3-carbonitrile intermediate, followed by modification of the C-2 position.

Functionalization at the C-2 Ethoxy Position

The introduction of an ethoxy group at the C-2 position of the quinoline ring is a critical step. Quinolines with a halogen at the C-2 or C-4 positions are highly susceptible to nucleophilic substitution. iust.ac.ir Therefore, a common synthetic strategy involves the conversion of a 2-quinolone (or 2-hydroxyquinoline) intermediate into a 2-chloroquinoline. This is typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Once the 2-chloro-6-methylquinoline-3-carbonitrile (B1607281) intermediate is formed, the ethoxy group can be readily introduced via a nucleophilic aromatic substitution reaction. Treating the chloro-derivative with sodium ethoxide (NaOEt) in an ethanol solvent displaces the chloride ion, yielding the final this compound product. C-2 functionalization of quinolines can also be achieved through the activation of quinoline N-oxides, which directs substitution to the C-2 position. nih.govbeilstein-journals.orgrsc.orgresearchgate.net

Introduction and Modification of the C-6 Methyl Group

The methyl group at the C-6 position of the quinoline ring is most conveniently introduced by starting with an appropriately substituted aniline precursor. researchgate.net For the synthesis of this compound, the logical starting material for the ring-forming reaction is 4-methylaniline (p-toluidine).

This strategy is well-documented in the synthesis of analogous structures. For instance, the synthesis of 2-methyl-6-nitroquinoline (B57331) utilizes 4-nitroaniline (B120555) as the starting aniline to place the nitro group at the C-6 position. nih.gov Similarly, the synthesis of 6-methoxy-2-methylquinoline can be achieved starting from p-anisidine (B42471) (4-methoxyaniline). researchgate.net By employing p-toluidine (B81030) in a condensation reaction, such as a Friedländer or a related cyclization, the methyl group is incorporated into the benzene (B151609) portion of the bicyclic system, resulting in the desired 6-methylquinoline (B44275) scaffold.

Formation of the C-3 Carbonitrile Moiety via Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are a highly effective strategy for synthesizing polysubstituted quinolines. nih.gov The formation of the quinoline-3-carbonitrile core, including analogs of the target molecule, is frequently achieved through a four-component reaction, a variant of the Friedländer annulation.

This approach typically involves the condensation of an aromatic amine (or a source like ammonium (B1175870) acetate), a compound with an active methylene (B1212753) group (often malononitrile (B47326) or ethyl cyanoacetate (B8463686) to introduce the C-3 carbonitrile), an aldehyde, and a cyclic ketone or β-ketoester. nih.govresearchgate.netmdpi.com For the synthesis of structures analogous to this compound, a plausible pathway would involve a p-toluidine derivative, an ethoxy-containing β-dicarbonyl compound, and a cyanide source.

The general mechanism initiates with a Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of an enamine (pre-formed from the ketone and amine source), subsequent cyclization, and finally aromatization via oxidation to yield the stable quinoline ring system. mdpi.com The use of MCRs offers significant advantages, including reduced synthesis time, minimal waste, and the ability to generate molecular diversity efficiently. nih.gov

Table 1: Examples of Multicomponent Reactions for Quinoline-3-carbonitrile Synthesis

Reactants Catalyst/Conditions Product Type Reference
Aromatic Aldehyde, Malononitrile, 1-Tetralone, Ammonium Acetate Acetic Acid (cat.), Toluene, Reflux 2-Amino-5,6-dihydro-benzo[h]quinoline-3-carbonitriles mdpi.com
Aldehyde, Ethyl Cyanoacetate, 6-Methoxy-1,2,3,4-tetrahydronaphthalin-1-one, Ammonium Acetate One-pot reaction Quinoline-3-carbonitrile derivatives nih.gov

Exploration of Catalyst-Mediated and Green Chemistry Approaches

The synthesis of quinolines has increasingly shifted towards green chemistry principles to address the shortcomings of traditional methods, which often require harsh conditions and generate significant waste. acs.orgnih.gov This has led to the exploration of novel catalytic systems that promote efficiency and environmental benignity.

Nanocatalysts, in particular, have emerged as a powerful tool in quinoline synthesis. Materials such as iron(III) oxide (Fe₂O₃), copper, and zinc-based nanoparticles, often supported on matrices like silica (B1680970) (SiO₂) or cellulose, offer high surface-area-to-volume ratios, leading to enhanced catalytic activity. acs.orgnih.gov For instance, silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) have been successfully employed to catalyze the condensation and cyclization steps in quinoline synthesis, resulting in significantly improved reaction yields and reduced reaction times. nih.govnih.gov These catalysts are often reusable, adding to the economic and environmental benefits of the process. acs.org

The advantages of these catalyst-mediated, green approaches include:

Milder Reaction Conditions: Reactions can often be carried out at lower temperatures and pressures.

Solvent-Free or Green Solvents: Many protocols are developed to work in water or under solvent-free conditions, reducing the reliance on hazardous organic solvents. iipseries.org

High Atom Economy: One-pot syntheses and MCRs minimize the formation of byproducts. nih.gov

Catalyst Reusability: The use of heterogeneous or magnetic nanocatalysts allows for easy separation and recycling. nih.gov

Table 2: Selected Catalysts in Green Synthesis of Quinolines

Catalyst Reaction Type Key Advantages Reference(s)
Fe₃O₄@SiO₂-SO₃H Nanoparticles Four-component synthesis of quinoline-3-carbonitriles Environmentally safe, reusable, efficient under ultrasonic irradiation nih.gov
Iodine (I₂) Condensation of anilines and vinyl ethers Metal-free, mild conditions, dual role as oxidant and activator researchgate.net
Fe₃O₄ Nanoparticles supported by Perylene Bisimide Quinoline Synthesis Recyclable magnetic catalyst nih.gov

Chemical Transformations and Derivatization Reactions of this compound

The structure of this compound features several reactive sites: the quinoline nucleus, the C-2 ethoxy group, and the C-3 carbonitrile group. Each of these offers opportunities for chemical modification and derivatization.

Nucleophilic Substitution Reactions at the Quinoline Nucleus

The quinoline ring is susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, which are activated by the ring nitrogen. iipseries.orgpharmaguideline.com In the target molecule, the C-2 ethoxy group can potentially act as a leaving group, allowing for its replacement by various nucleophiles. While the ethoxy group is a less effective leaving group than a halide (e.g., chloride), substitution can be achieved, often under more forcing conditions.

Studies on analogous 2-chloroquinolines demonstrate the feasibility of these reactions. For example, 2-chloroquinoline-3-carbonitriles react with isocyanides in the presence of a palladium catalyst to yield complex heterocyclic systems. researchgate.net Similarly, the reaction of 2-chloroquinoxaline (B48734) with anilines proceeds via a bimolecular aromatic nucleophilic substitution (SₙAr) mechanism. sigmaaldrich.com It is plausible that strong nucleophiles could displace the ethoxy group in this compound to form new derivatives.

Table 3: Potential Nucleophilic Substitution Reactions

Nucleophile Potential Product Notes
Amines (R-NH₂) 2-Amino-6-methylquinoline-3-carbonitrile Substitution of the ethoxy group.
Thiols (R-SH) 2-Thioether-6-methylquinoline-3-carbonitrile Formation of a C-S bond at the C-2 position.
Hydrazine (B178648) (N₂H₄) 2-Hydrazinyl-6-methylquinoline-3-carbonitrile Can lead to further cyclization reactions.

Reactions Involving the Ethoxy Group

The primary reaction of the C-2 ethoxy group is its substitution as detailed above. Another significant transformation is the hydrolysis of the ether linkage. Under acidic or basic conditions, the ethoxy group can be cleaved to yield the corresponding 2-hydroxy-6-methylquinoline-3-carbonitrile, which exists in equilibrium with its tautomeric form, 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (a 2-quinolone). This transformation is a fundamental reaction of alkoxy-substituted nitrogen heterocycles.

Furthermore, the reactivity of the ethoxy group is highlighted in the reagent N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). wikipedia.orgnih.gov In this related system, the ethoxy group is crucial for the reagent's function in promoting peptide bond formation, indicating its capacity to participate in complex reaction mechanisms beyond simple substitution.

Reactivity and Modifications of the Carbonitrile Group

The carbonitrile (nitrile) group at the C-3 position is a highly versatile functional handle for derivatization. It can undergo a variety of transformations to introduce new functionalities.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding carboxamide (2-Ethoxy-6-methylquinoline-3-carboxamide), while complete hydrolysis affords the carboxylic acid (2-Ethoxy-6-methylquinoline-3-carboxylic acid).

Reduction: The nitrile group can be reduced to a primary amine ( (2-Ethoxy-6-methylquinolin-3-yl)methanamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbon-nitrogen triple bond. Subsequent hydrolysis of the resulting imine intermediate leads to the formation of ketones (3-acyl-2-ethoxy-6-methylquinolines).

Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups or with external reagents. For example, reaction with hydrazine could potentially lead to the formation of fused pyrazole (B372694) rings, as seen in related systems like 4-chlorocinnoline-3-carbonitrile. rsc.org

The Thorpe-Ziegler reaction, a base-catalyzed intramolecular cyclization of dinitriles to form an enamine-nitrile and ultimately a cyclic ketone upon hydrolysis, is a classic nitrile reaction, though it requires the presence of a second nitrile group within the same molecule. wikipedia.orgnumberanalytics.com

Table 4: Potential Modifications of the C-3 Carbonitrile Group

Reagent/Condition Resulting Functional Group Product Class
H₃O⁺ or OH⁻, H₂O (controlled) -CONH₂ Amide
H₃O⁺ or OH⁻, H₂O (vigorous) -COOH Carboxylic Acid
1. LiAlH₄; 2. H₂O -CH₂NH₂ Primary Amine

Compound Index

Table 5: List of Mentioned Chemical Compounds

Compound Name Structure
This compound
p-Toluidine
Malononitrile
Ethyl Cyanoacetate
2-Amino-5,6-dihydro-benzo[h]quinoline-3-carbonitriles (General Structure)
2-chloroquinoline-3-carbonitriles (General Structure)
6-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
2-Ethoxy-6-methylquinoline-3-carboxamide
2-Ethoxy-6-methylquinoline-3-carboxylic acid
(2-Ethoxy-6-methylquinolin-3-yl)methanamine
4-chlorocinnoline-3-carbonitrile

Advanced Spectroscopic and Structural Characterization of 2 Ethoxy 6 Methylquinoline 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental data for the ¹H NMR and ¹³C NMR of 2-Ethoxy-6-methylquinoline-3-carbonitrile, including chemical shifts (δ), coupling constants (J), and multiplicities, are not reported in the accessible literature. Consequently, a complete assignment of proton and carbon signals cannot be provided at this time.

For related quinoline (B57606) structures, the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 9.0 ppm. The ethoxy group protons would be expected to show a characteristic quartet and triplet pattern, while the methyl group would present as a singlet. In the ¹³C NMR spectrum, the carbon atoms of the quinoline core would resonate in the aromatic region (approximately 110-160 ppm), with the nitrile carbon appearing at a distinct chemical shift.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No specific experimental data is available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No specific experimental data is available.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A strong, sharp band for the nitrile (C≡N) stretching vibration would be anticipated in the region of 2200-2260 cm⁻¹. The C-O stretching vibrations of the ethoxy group would likely appear in the 1000-1300 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would also be present. Without experimental data, a precise analysis is not possible.

Electronic Absorption and Emission Spectroscopy

The electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound have not been documented. Quinoline derivatives are known to be chromophoric and often exhibit fluorescence. The absorption spectrum would likely show multiple bands in the UV region corresponding to π-π* transitions within the quinoline ring system. The positions of the absorption maxima (λmax) and the molar absorptivity (ε) would be dependent on the solvent used. Any fluorescence emission would occur at a longer wavelength than the absorption.

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A comprehensive review of scientific literature and chemical databases has revealed a significant gap in the publicly accessible research concerning the chemical compound this compound. Despite extensive searches for advanced spectroscopic and structural data, no specific experimental or computational findings were available for this particular molecule. As a result, a detailed analysis as per the requested outline focusing on its ultraviolet-visible (UV-Vis) spectroscopy, photoluminescence, solid-state structural analysis, and intermolecular interactions cannot be provided at this time.

While research on analogous quinoline derivatives is prevalent, offering insights into the general characteristics of this class of compounds, the specific data required for a thorough examination of this compound is absent from the public domain. Studies on related compounds often include detailed characterization, which suggests that the methodologies for such an analysis are well-established. However, the application of these techniques to the specific compound has not been documented in accessible literature.

The requested in-depth report would necessitate specific data points, including:

UV-Vis Spectroscopy: Absorption maxima (λmax), molar absorptivity (ε), and the influence of different solvents on the electronic transitions.

Photoluminescence and Fluorescence Spectroscopy: Excitation and emission wavelengths, quantum yields, and fluorescence lifetimes.

Single Crystal X-ray Diffraction (SCXRD): Precise molecular geometry, bond lengths, bond angles, and crystal packing information, including unit cell parameters and space group.

Hirshfeld Surface Analysis: A quantitative and qualitative assessment of intermolecular interactions within the crystal lattice.

The absence of this foundational data precludes the generation of the requested scientific article. Further research, either through direct experimental investigation or computational modeling of this compound, would be required to produce the specific analytical details necessary for a comprehensive report.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scholarly articles and research databases, it has been determined that there is a significant lack of publicly available scientific literature focusing on the computational and theoretical investigations of the chemical compound this compound.

This absence of information prevents the creation of a detailed and scientifically accurate article as per the requested structure and content inclusions. The required in-depth analysis and data tables for the specified computational and theoretical parameters are contingent on published research, which appears to be non-existent for this particular compound at this time.

Therefore, the generation of the requested article is not possible without the foundational scientific research to draw upon.

Computational and Theoretical Investigations of 2 Ethoxy 6 Methylquinoline 3 Carbonitrile

Molecular Modeling and Simulation Approaches

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as 2-Ethoxy-6-methylquinoline-3-carbonitrile, into the binding site of a target protein. The primary goal is to predict the binding affinity and the specific interactions that stabilize the ligand-protein complex.

For quinoline (B57606) derivatives, molecular docking studies have been instrumental in identifying potential biological targets, including enzymes like DNA gyrase, HIV reverse transcriptase, and various kinases. nih.govnih.gov These studies have consistently shown that the quinoline scaffold can form crucial interactions within the active sites of these proteins.

In a hypothetical molecular docking study of this compound against a putative protein target, such as a bacterial DNA gyrase, the interactions would likely involve a combination of hydrogen bonding and hydrophobic interactions. The nitrile (-CN) group is a potential hydrogen bond acceptor, while the ethoxy (-OCH2CH3) group and the methyl (-CH3) group on the quinoline ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. The planar quinoline ring system itself can participate in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. mdpi.com

Table 1: Predicted Ligand-Target Interactions for this compound

Interaction TypePotential Interacting Residue (Example)Distance (Å)
Hydrogen BondASN852.9
Hydrophobic (Alkyl)ILE943.8
Hydrophobic (Alkyl)PRO794.1
π-π StackingTYR1224.5

Note: The data in this table is representative and based on docking studies of similar quinoline-3-carbonitrile derivatives against bacterial DNA gyrase. Specific interactions for this compound would require a dedicated computational study.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the stability of the ligand-protein complex. For a series of quinoline derivatives, these scores can help in ranking compounds and prioritizing them for further experimental testing. For instance, studies on similar quinoline derivatives have reported binding energies ranging from -6.0 to -10.67 kcal/mol against various targets. nih.govsemanticscholar.org

Mechanistic Insights into the Biological Activities of Quinoline Derivatives

Targeted Molecular Interactions

Modulation of Epigenetic Mechanisms (Histone Deacetylation, DNA Methylation)

Extensive literature searches did not yield specific data on the activity of 2-Ethoxy-6-methylquinoline-3-carbonitrile as a modulator of epigenetic mechanisms. While the broader class of quinoline (B57606) derivatives has been a source of compounds that interact with epigenetic targets, no research to date has specifically investigated or identified the capacity of this particular compound to influence histone deacetylation or DNA methylation.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. Inhibitors of HDACs can induce the accumulation of acetylated histones, which results in a more open chromatin state and can lead to the re-expression of silenced genes. This mechanism has made HDAC inhibitors a significant area of research in cancer therapy and other diseases. However, no studies have specifically implicated this compound in the inhibition of any HDAC isoforms.

Similarly, DNA methylation, another key epigenetic modification, involves the addition of a methyl group to DNA, which can alter gene expression. This process is critical in normal development and is often dysregulated in diseases like cancer. Compounds that can modulate DNA methylation patterns are of significant therapeutic interest. At present, there is no available scientific literature or experimental data to suggest that this compound has any activity related to the modulation of DNA methylation.

Antioxidant Mechanisms

There is currently no specific scientific research available that has evaluated the antioxidant mechanisms of this compound. While some quinoline derivatives are known to possess antioxidant properties, often attributed to their chemical structure and ability to scavenge free radicals or chelate metal ions, the antioxidant potential of this compound remains uninvestigated.

Studies on other ethoxy-substituted quinoline compounds, such as ethoxyquin, have demonstrated antioxidant effects. These effects are generally linked to the ability of the quinoline ring system and its substituents to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. However, these findings cannot be directly extrapolated to this compound without specific experimental validation. The presence and position of the ethoxy, methyl, and carbonitrile groups on the quinoline scaffold would significantly influence its electronic properties and, consequently, its potential antioxidant activity. Without dedicated research, any discussion of its antioxidant mechanisms would be purely speculative.

Structure Activity Relationship Sar Studies of 2 Ethoxy 6 Methylquinoline 3 Carbonitrile Analogues

Impact of Substituent Variations at C-2 (Ethoxy), C-3 (Carbonitrile), and C-6 (Methyl) Positions on Biological Activities

The biological profile of quinoline (B57606) derivatives can be significantly altered by modifying the substituents at various positions on the heterocyclic ring. For the 2-ethoxy-6-methylquinoline-3-carbonitrile scaffold, each substituent—the C-2 ethoxy group, the C-3 carbonitrile group, and the C-6 methyl group—plays a crucial role in defining its interactions with biological targets.

C-2 Position (Ethoxy Group): The ethoxy group at the C-2 position is a key structural feature. Replacing it with other alkoxy groups of varying chain lengths can influence the compound's lipophilicity and, consequently, its absorption and distribution. The introduction of a halogen, such as in 2-chloro-6-methylquinoline-3-carbonitrile (B1607281), can alter the electronic nature of the ring and provide a reactive site for further functionalization. sigmaaldrich.com The substitution of the ethoxy group with bulkier moieties may introduce steric hindrance, which could either enhance or diminish biological activity depending on the topology of the target's binding site.

C-3 Position (Carbonitrile Group): The carbonitrile (-CN) group at the C-3 position is a potent electron-withdrawing group and a hydrogen bond acceptor. Its presence significantly influences the electronic distribution within the quinoline ring. The replacement of the carbonitrile with other electron-withdrawing groups like amides (-CONH2) or esters (-COOR) can modulate the electronic properties and hydrogen bonding capacity of the molecule. For instance, quinoline-2-carboxamides have been studied for their biological activities, highlighting the importance of the substituent at this part of the scaffold. nih.gov

The following table illustrates hypothetical variations of the this compound scaffold and the potential impact of these changes on a generic biological activity, based on established SAR principles for quinoline derivatives.

Table 1: Hypothetical SAR of this compound Analogues

Analogue Modification Potential Impact on Activity
2-Methoxy-6-methylquinoline-3-carbonitrile C-2: Ethoxy to Methoxy Decreased lipophilicity; may alter binding affinity.
2-Isopropoxy-6-methylquinoline-3-carbonitrile C-2: Ethoxy to Isopropoxy Increased lipophilicity and steric bulk.
2-Ethoxy-6-methylquinoline-3-carboxamide C-3: Carbonitrile to Carboxamide Altered hydrogen bonding potential and electronic effects.
2-Ethoxy-6-ethylquinoline-3-carbonitrile C-6: Methyl to Ethyl Increased lipophilicity.
2-Ethoxy-5-methylquinoline-3-carbonitrile C-6 to C-5: Positional Isomer Altered steric environment around the heterocyclic ring.
2-Chloro-6-methylquinoline-3-carbonitrile C-2: Ethoxy to Chloro Increased reactivity for further synthesis; altered electronics. sigmaaldrich.com

Stereochemical Considerations and Positional Isomerism Effects

Stereochemistry and positional isomerism are fundamental concepts in drug design that can have profound effects on the biological activity of quinoline derivatives.

Stereochemical Considerations: While the parent compound this compound is achiral, the introduction of chiral centers through substituent modification would lead to stereoisomers (enantiomers and diastereomers). For instance, modifying the ethoxy group to a chiral alkoxy group would result in a pair of enantiomers. It is well-established in medicinal chemistry that enantiomers can exhibit significantly different pharmacological and toxicological profiles, as they can interact differently with chiral biological macromolecules like enzymes and receptors. khanacademy.org The absolute configuration of chiral quinoline alkaloids has been shown to be a critical determinant of their biological function. rsc.org

Positional Isomerism: The arrangement of substituents on the quinoline ring is a critical determinant of activity. The specific placement of the methyl group at the C-6 position in this compound is significant. Moving this group to other positions on the benzene (B151609) ring (C-5, C-7, or C-8) would result in positional isomers. These isomers, while having the same molecular formula, would exhibit different electronic distributions and steric profiles, leading to varied biological activities. For example, studies on substituted quinolines have shown that the position of a substituent can influence the regioselectivity of further reactions and can have a detrimental or beneficial effect on activity. nih.govacs.org For instance, placing a methyl group in close proximity to the heterocyclic nitrogen atom has been observed to negatively impact the yield of certain reactions. acs.org

Influence of Electron-Donating and Electron-Withdrawing Groups on Molecular Reactivity and Biological Profiles

The electronic nature of the substituents on the quinoline ring is a key factor governing the molecule's reactivity and its interactions with biological systems. The this compound scaffold contains a combination of electron-donating groups (EDGs) and an electron-withdrawing group (EWG).

Electron-Withdrawing Groups (EWGs): The carbonitrile group at C-3 is a strong electron-withdrawing group. It decreases the electron density of the quinoline ring, particularly at the C-4 position, making it more susceptible to nucleophilic attack. The presence of EWGs can also influence the acidity of nearby protons and the molecule's ability to participate in hydrogen bonding. In some cases, EWGs have been found to be less favorable for certain biological activities, such as antiviral activity, while in other contexts, they are essential for binding to a target. nih.gov

The balance between the electron-donating and electron-withdrawing substituents in this compound creates a unique electronic profile that dictates its reactivity and potential biological activities. The interplay of these electronic effects is a critical aspect of its SAR.

Quantitative Structure-Activity Relationship (QSAR) Approaches and Computational Correlations

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. For quinoline derivatives, QSAR models have been successfully developed to guide the design of new analogues with enhanced potency for various applications, including as antimalarial and anti-tuberculosis agents. nih.govnih.gov

A typical QSAR study on analogues of this compound would involve the following steps:

Data Set Generation: A series of analogues would be synthesized with systematic variations at the C-2, C-3, and C-6 positions, and their biological activities would be determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can be classified as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing atomic connectivity.

Physicochemical: Lipophilicity (logP), molar refractivity, etc.

Quantum Chemical: HOMO/LUMO energies, dipole moment, partial charges. researchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

Advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D-QSAR models that map the steric, electrostatic, and hydrophobic fields of the molecules, offering a more detailed visualization of the structural requirements for activity. nih.gov These models can generate contour maps that highlight regions where modifications would be beneficial or detrimental to the biological activity.

Molecular docking studies are often used in conjunction with QSAR to understand the binding interactions of the quinoline analogues within the active site of a specific biological target, such as an enzyme or receptor. researchgate.netwisdomlib.org

Table 2: Key Aspects of a QSAR Study for Quinoline Analogues

QSAR Component Description Relevance to this compound Analogues
Dependent Variable The measured biological activity (e.g., IC50, EC50). Would be determined for each synthesized analogue.
Independent Variables Calculated molecular descriptors (e.g., logP, electronic parameters, steric descriptors). Would quantify the changes made at the C-2, C-3, and C-6 positions.
Statistical Model Mathematical equation linking descriptors to activity (e.g., MLR, PLS). Would allow for the prediction of activity for unsynthesized analogues. researchgate.net
Validation Internal (cross-validation) and external (test set) validation. Ensures the robustness and predictive ability of the model. nih.gov
Application Guiding the design of new, more potent compounds. Would prioritize the synthesis of analogues with the highest predicted activity.

Q & A

Q. What are the standard synthetic routes for 2-Ethoxy-6-methylquinoline-3-carbonitrile, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols starting from substituted quinoline precursors. For example, nucleophilic substitution at the 2-position with ethoxy groups and cyanation at the 3-position are critical steps. Optimization includes adjusting catalysts (e.g., Pd-based for cyanation), temperature control (80–120°C), and solvent polarity to enhance yields. Purification often employs column chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

  • NMR : 1^1H and 13^13C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and purity.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • X-ray Diffraction : Single-crystal X-ray analysis for absolute configuration determination, using programs like SHELXL .

Q. How can researchers mitigate common impurities during synthesis?

Common impurities include unreacted starting materials (e.g., chloro-quinoline intermediates) and by-products from incomplete cyanation. Strategies include:

  • Monitoring reactions via TLC.
  • Using scavengers (e.g., molecular sieves) to absorb residual water.
  • Recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. What computational tools are effective for modeling the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, revealing sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA is used, with visualization via GaussView .

Q. How do solvent effects influence the compound’s reactivity in substitution reactions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions, accelerating substitutions at the 2-ethoxy group. Conversely, protic solvents (e.g., ethanol) favor hydrogen bonding with the cyano group, altering regioselectivity. Solvent choice is validated via kinetic studies .

Q. What strategies resolve contradictions in crystallographic data refinement?

Discrepancies in thermal parameters or occupancy factors are addressed using:

  • SHELXL : Restraints for disordered ethoxy/methyl groups.
  • TWINABS : For twinned crystals, improving data scaling.
  • Validation tools (e.g., PLATON) to check for missed symmetry .

Q. How can researchers optimize the compound’s bioactivity through structural modifications?

  • Quinoline Core Modifications : Introducing electron-withdrawing groups (e.g., -CF₃ at C-6) enhances binding to kinase targets.
  • Side-Chain Functionalization : Piperazine or morpholine substituents improve solubility and pharmacokinetics.
  • In Silico Docking : AutoDock Vina predicts interactions with enzymes like PIM-1 kinase .

Methodological Resources

Q. Which software suites are recommended for crystallographic analysis?

  • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL).
  • WinGX : Integrates ORTEP-3 for thermal ellipsoid visualization.
  • Olex2 : For automated structure solution pipelines .

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Step-by-Step Monitoring : Use inline FTIR to track intermediate formation.
  • Quality Control : NMR and LC-MS at each step to confirm intermediate integrity.
  • Standardized Reporting : Adhere to IUPAC guidelines for reaction documentation .

Data Contradiction Analysis

Q. How to address conflicting biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Mitigation includes:

  • Dose-Response Curves : Validate IC₅₀ values across multiple assays.
  • Metabolic Stability Tests : Use liver microsomes to assess degradation.
  • Collaborative Validation : Cross-laboratory replication via platforms like PubChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.